Home > Products > Screening Compounds P128317 > methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate
methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate -

methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate

Catalog Number: EVT-4789218
CAS Number:
Molecular Formula: C23H21FN2O5S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

    Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor. [] This compound demonstrates potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). [] (S)-17b also exhibits antitumor activity in vivo, particularly in SKM-1 xenograft models. []

    Relevance: While (S)-17b belongs to the benzamide class like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, it differs significantly in its core structure. The presence of the pyridazinone scaffold in (S)-17b instead of the thiazolidinone or pyrazole rings found in many of the other related compounds highlights the diverse range of structures investigated for their biological activities, particularly in the context of cancer treatment. []

    Compound Description: These compounds serve as intermediates in the synthesis of Setorobubiru, a drug used in the treatment of hepatitis C. []

    Relevance: These compounds, alongside methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, highlight the importance of the sulfamoyl (–S(=O)2NH2) functional group and its derivatives in medicinal chemistry. [] The presence of this group often contributes to the desired pharmacological properties of drugs. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

    Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid containing a pyrazole core. [] It was marketed as a 'research chemical' and designed as a bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids. []

    Relevance: 3,5-AB-CHMFUPPYCA, similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, contains a 4-fluorophenyl moiety. [] The presence of the pyrazole ring in this compound instead of a thiazolidinone or an indazole ring emphasizes the exploration of diverse heterocyclic systems in drug design. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

    Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, also synthesized and characterized as part of the same study. []

    Relevance: The existence of 5,3-AB-CHMFUPPYCA emphasizes the importance of regioisomerism in drug design and the need for precise structural characterization. [] Like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, it showcases the relevance of the 4-fluorophenyl group in synthetic cannabinoid development. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

    Compound Description: This compound was identified as a chlorine-containing byproduct during the synthesis of 3,5-AB-CHMFUPPYCA. []

    Relevance: The presence of this compound highlights the potential for unexpected byproducts during chemical synthesis. [] Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, it reinforces the importance of thorough purification and characterization of synthesized compounds to ensure safety and efficacy. []

Ethyl N-(cyclohexyl(methyl)amino)-2-oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate derivatives (8a-8e)

    Compound Description: These compounds represent a series of derivatives synthesized from ethyl N-substituted 2-oxoindolin-3-ylideneamino)methylformimidate and N-methylcyclohexanamine. []

    Relevance: Although structurally distinct from methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, the presence of the 4-fluorophenyl group within these derivatives highlights its recurring presence in various chemical classes with potential biological activity. []

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

    Compound Description: This compound represents a potent and selective BACE1 inhibitor discovered through structure-based drug design. [] The molecule targets the flap region of BACE1, exploiting the structural differences between BACE1 and BACE2 to achieve selectivity. []

    Relevance: This compound, like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, features a 4-fluorophenyl substituent. [] The compound's development underscores the importance of structure-based drug design in identifying potent and selective inhibitors for therapeutic targets. []

Methyl 6‐amino‐5‐cyano‐4‐(4‐fluorophenyl)‐2‐methylpyridine‐3‐carboxylate

    Compound Description: This compound was characterized using X-ray crystallography. []

    Relevance: Like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, this molecule features a 4-fluorophenyl moiety. [] It highlights the application of crystallography in understanding the structural properties of molecules. []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound's crystal structure reveals a trans conformation about the methene C=C and acyclic N=C bonds. []

    Relevance: Sharing the 4-fluorophenyl group with methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, this compound highlights the importance of conformational analysis in understanding molecular interactions and potential biological activity. []

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate

    Compound Description: The crystal structure of this compound reveals a dihedral angle of 35.59 (3)° between its pyrimidine and benzene rings. []

    Relevance: Featuring a 4-fluorophenyl group like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, this compound highlights the role of structural analysis in elucidating molecular geometry. [] The presence of various functional groups and their spatial arrangement contributes to the overall properties and potential bioactivity of the compound. []

(E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

    Compound Description: This compound, with its specific stereochemistry, is prepared through a multi-step synthesis involving a Wittig reaction and subsequent hydrolysis. [] The process is designed to be cost-effective and environmentally friendly. []

    Relevance: Like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, this compound features a 4-fluorophenyl substituent and a methylsulfonylamino group. [] The compound's synthesis highlights the use of established chemical transformations to generate complex molecules with potential pharmaceutical applications. []

    Compound Description: This group of compounds was synthesized and tested for their bactericidal activities. [] Some compounds showed strong inhibiting effects against crop biomasses, while 2-( n-heptyl) amino-3-( 4-fluorophenyl)-5-methyl-6-( 1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4( 3H)-one exhibited 90% inhibition against cotton fusarium wilt. []

    Relevance: This series, like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, highlights the utilization of the 4-fluorophenyl group in diverse chemical structures, particularly those with potential applications in agriculture as bactericidal agents. []

(Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate

    Compound Description: This compound was synthesized through a reaction between (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [] Its structure, characterized by X-ray crystallography, shows a perpendicular orientation of the planar pyrazole ring to the benzene ring. []

    Relevance: This compound, similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, features a 4-fluorophenyl moiety. [] Its synthesis and structural characterization provide insights into the reactivity of substituted acrylate derivatives and their potential as building blocks for more complex structures with potential biological activity. []

2,4-Bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound exhibits a twin-chair conformation with equatorial orientations of its ortho-fluorophenyl groups. []

    Relevance: While this compound differs structurally from methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, both molecules highlight the use of fluorine-containing substituents in drug design. [] The presence of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, influencing its overall pharmacological profile. []

3α-[Bis(4'-fluorophenyl)methoxy]tropane (5)

  • Relevance: 3α-[Bis(4'-fluorophenyl)methoxy]tropane serves as a basis for exploring the structure-activity relationships of tropane derivatives targeting the dopamine transporter. [] Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, it incorporates a 4-fluorophenyl group, highlighting the versatility of this substituent in medicinal chemistry. []

N-(Phenyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)metho xy] tropane (6)

    Compound Description: This analogue of compound 5 maintains a high binding affinity for the dopamine transporter while displaying decreased affinity for muscarinic receptors, achieving a 68-fold selectivity. []

    Relevance: Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, compound 6 incorporates a 4-fluorophenyl group. [] The enhanced selectivity profile of compound 6 compared to its parent compound, 5, demonstrates the impact of structural modifications on target specificity, a crucial aspect of drug development. []

(S)-N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)metho xy] tropane (10b)

    Compound Description: Compound 10b, a chiral analogue of 5, displays a 136-fold selectivity for the dopamine transporter over muscarinic m(1) receptors. [] This enhanced selectivity signifies a significant improvement in the development of potential therapeutic agents targeting the dopamine transporter with reduced off-target effects. []

    Relevance: Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, compound 10b incorporates a 4-fluorophenyl group. [] Its development highlights the importance of chirality in drug design, as different enantiomers can exhibit distinct pharmacological profiles due to their interactions with chiral biological targets. []

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

    Compound Description: This compound, characterized by X-ray crystallography, exhibits a twisted geometry with its pyridine ring out of plane with both the benzene and naphthalene rings. [] The crystal packing is stabilized by a network of intermolecular hydrogen bonds. []

    Relevance: Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, this compound incorporates a 4-fluorophenyl group, highlighting its frequent occurrence in molecules with potential biological activity. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

    Compound Description: This cannabimimetic designer drug, identified using NMR and mass spectrometry, exhibits a highly substituted pyrazole skeleton. [] Its structural elucidation involved a detailed analysis of NMR data and comparison with predicted chemical shifts. []

    Relevance: This compound, like methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, emphasizes the significance of the 4-fluorophenyl moiety in various pharmacological classes, including cannabimimetics. [] The study highlights the power of advanced spectroscopic techniques in identifying novel psychoactive substances. []

[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino) pyriminl-5-yl]methanol

    Compound Description: This compound serves as an intermediate in the synthesis of Rosuvastatin, a drug used to treat high cholesterol. [] A specific HPLC method was developed to determine its content and related substances, ensuring quality control during the production process. []

    Relevance: This compound, alongside methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, highlights the significance of fluorine-containing building blocks in pharmaceutical development. [] The development of a dedicated analytical method for this compound emphasizes the importance of quality control in pharmaceutical manufacturing. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

    Compound Description: PPA5, a phenylpyrimidine derivative, exhibited over 50% inhibition of cell viability in human lung cancer cells, inducing G2/M phase cell cycle arrest. []

    Relevance: Both PPA5 and methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate feature the 4-fluorophenyl moiety, demonstrating its presence in molecules investigated for their anticancer properties. [] PPA5's mechanism of action, involving cell cycle perturbation, highlights a distinct approach to cancer therapy. []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl -benzamide (PPA13)

    Compound Description: PPA13, a phenylpyrimidine derivative, demonstrated over 50% inhibition of cell viability in human lung cancer cells, inducing G2/M phase cell cycle arrest. []

    Relevance: Both PPA13 and methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate feature the 4-fluorophenyl moiety, demonstrating its presence in molecules investigated for their anticancer properties. [] PPA13's mechanism of action, involving cell cycle perturbation, highlights a distinct approach to cancer therapy. []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

    Compound Description: PPA14, a phenylpyrimidine derivative, exhibited over 50% inhibition of cell viability in human lung cancer cells and induced G2/M phase cell cycle arrest. [] In combination with radiation, PPA14 significantly reduced the clonogenic survival of cancer cells, demonstrating a radiosensitizing effect. []

    Relevance: Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, PPA14 contains both a 4-fluorophenyl group and a sulfonamide moiety. [] PPA14's ability to enhance the effectiveness of radiotherapy suggests its potential as a combination therapy for cancer treatment. []

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

    Compound Description: PPA15, a phenylpyrimidine derivative, displayed significant antitumor activity against human lung cancer cells, inhibiting cell viability, increasing the sub-G1 cell population, and elevating cyclin B1 levels. [] It also demonstrated a radiosensitizing effect, significantly reducing clonogenic survival when combined with radiation. [] Mechanistically, PPA15 acts as a pan-CDK inhibitor, targeting multiple cyclin-dependent kinases involved in cell cycle regulation. []

    Relevance: While structurally distinct from methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, PPA15 emphasizes the importance of exploring diverse chemical scaffolds in drug discovery. [] Its potent antitumor activity and radiosensitizing effects highlight its potential as a valuable candidate for cancer treatment. []

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

    Compound Description: PPA17, a phenylpyrimidine derivative, inhibited cell viability by more than 50% and led to a notable increase in the proportion of cells arrested at the G2/M phase of the cell cycle in human lung cancer cells. []

    Relevance: While structurally distinct from methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, PPA17 emphasizes the importance of exploring diverse chemical scaffolds in drug discovery. [] Its mechanism of action, involving cell cycle perturbation, highlights a distinct approach to cancer therapy. []

(+/-)-(5Z)-7-[3-endo-[(Phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid (S-145)

    Compound Description: S-145 is a potent thromboxane A2 (TxA2) receptor antagonist, demonstrating significant inhibition of platelet aggregation in various models. [] It binds competitively to TxA2 receptors, preventing TxA2-mediated platelet activation and vasoconstriction. []

    Relevance: Similar to methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate, S-145 incorporates a phenylsulfonyl group, highlighting its presence in molecules with diverse pharmacological activities. [] S-145 represents a class of compounds targeting cardiovascular diseases by modulating platelet function. []

Properties

Product Name

methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate

IUPAC Name

methyl 3-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]-2-methylbenzoate

Molecular Formula

C23H21FN2O5S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C23H21FN2O5S/c1-16-20(23(28)31-2)9-6-10-21(16)25-22(27)15-26(18-13-11-17(24)12-14-18)32(29,30)19-7-4-3-5-8-19/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

SIGFNXJAJNKFSX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.